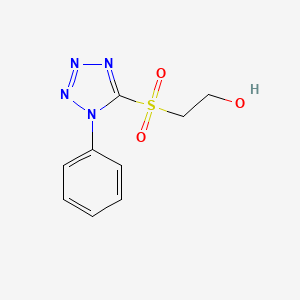
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethan-1-ol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-(1-Phenyl-1H-tetrazole-5-sulfonic acid)ethan-1-ol .
Applications De Recherche Scientifique
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for anti-inflammatory, antimicrobial, and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The sulfonyl group enhances the compound’s stability and solubility, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a sulfonyl group.
1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a similar structure but lacks the ethan-1-ol moiety.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
519013-66-2 |
|---|---|
Formule moléculaire |
C9H10N4O3S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
2-(1-phenyltetrazol-5-yl)sulfonylethanol |
InChI |
InChI=1S/C9H10N4O3S/c14-6-7-17(15,16)9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Clé InChI |
BUCBKDYYEMDDAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



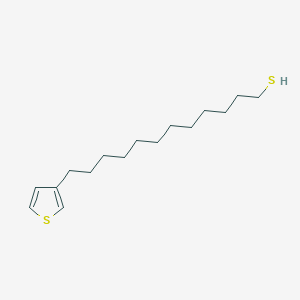
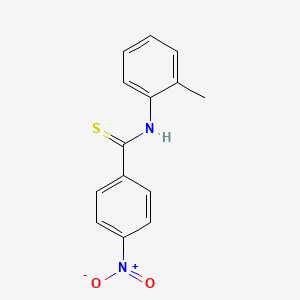
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
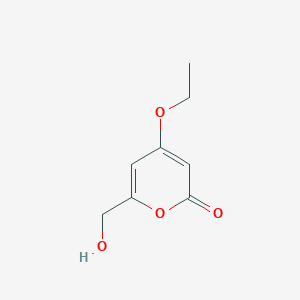

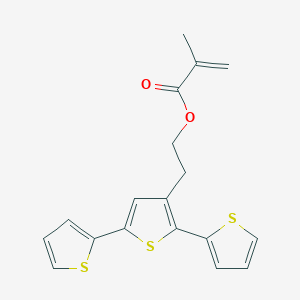
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
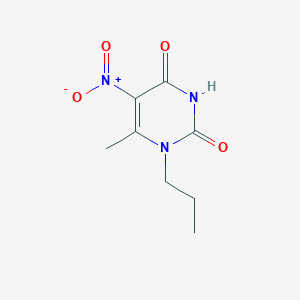
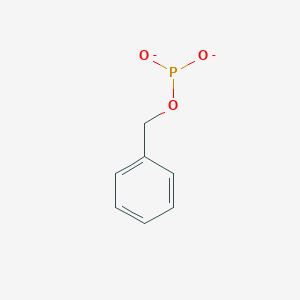
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
